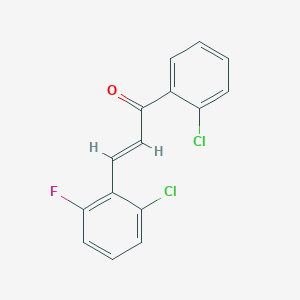
3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is a complex organic compound that features a binaphthyl core with two potassium trifluoroboronato groups and two methoxymethoxy groups
Preparation Methods
The synthesis of 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl typically involves multiple steps. One common approach includes the following steps:
Formation of the binaphthyl core: This can be achieved through a coupling reaction of naphthalene derivatives.
Introduction of methoxymethoxy groups: This step involves the protection of hydroxyl groups on the binaphthyl core using methoxymethyl chloride in the presence of a base.
Formation of potassium trifluoroboronato groups: This is typically done through a reaction with potassium trifluoroborate salts under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl can undergo various chemical reactions, including:
Substitution reactions: The trifluoroboronato groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and reduction reactions: The methoxymethoxy groups can be deprotected under acidic conditions to yield hydroxyl groups, which can then undergo further oxidation or reduction.
Hydrolysis: The potassium trifluoroboronato groups can be hydrolyzed to form boronic acids.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, acids for deprotection, and bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism by which 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl exerts its effects depends on the specific application. In cross-coupling reactions, the trifluoroboronato groups act as nucleophiles, participating in the formation of new carbon-carbon bonds. The methoxymethoxy groups can be deprotected to reveal hydroxyl groups, which can then participate in further chemical reactions. The molecular targets and pathways involved vary depending on the specific context and application.
Comparison with Similar Compounds
3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound also contains trifluoroboronato groups and is used in similar cross-coupling reactions.
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: This compound has a similar binaphthyl core but with trifluoromethoxy groups instead of trifluoroboronato groups.
3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan: This compound is used in the synthesis of high-energy materials and has different functional groups compared to 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl.
The uniqueness of 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl lies in its combination of trifluoroboronato and methoxymethoxy groups, which provide distinct reactivity and functionalization options.
Properties
IUPAC Name |
dipotassium;trifluoro-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-trifluoroboranuidylnaphthalen-1-yl]naphthalen-2-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B2F6O4.2K/c1-33-13-35-23-19(25(27,28)29)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(30,31)32)24(22)36-14-34-2;;/h3-12H,13-14H2,1-2H3;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAFZSWTIBYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)[B-](F)(F)F)OCOC)(F)(F)F.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20B2F6K2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
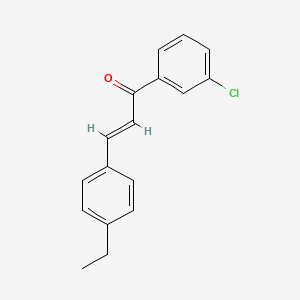
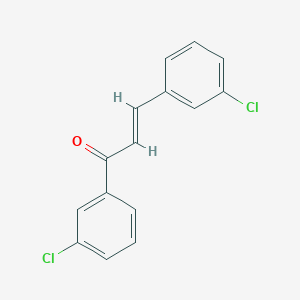
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)




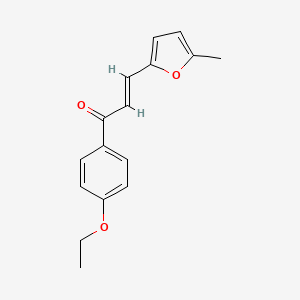


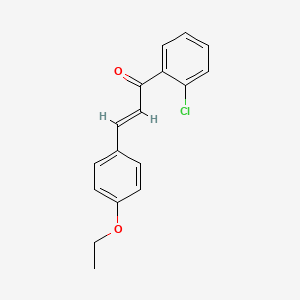

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
